5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde
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Overview
Description
5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the thiazole and pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as ethyl, methyl, and carbaldehyde groups. Thiazole derivatives are known for their wide range of medicinal and biological properties, making them significant in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction can be carried out in ethanol with triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield a carboxylic acid, while reduction can yield an alcohol.
Scientific Research Applications
5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, some thiazole derivatives have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and activities.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, which can result in different biological activities.
Uniqueness
5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methyl, and carbaldehyde groups can affect the compound’s solubility, stability, and interaction with biological targets.
Biological Activity
5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde (CAS Number: 2060058-28-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the thiazolo[5,4-b]pyridine family, which is known for diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2OS with a molecular weight of 220.29 g/mol. The structure includes a thiazole ring fused to a pyridine ring, with ethyl and methyl substituents that contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C11H12N2OS |
Molecular Weight | 220.29 g/mol |
CAS Number | 2060058-28-6 |
Anticancer Activity
Research indicates that compounds within the thiazolo[5,4-b]pyridine family exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines through mechanisms such as topoisomerase inhibition and cytotoxicity. A study highlighted that certain thiazole derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin in human cancer cell lines .
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. The compound has shown potential against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies .
Anticonvulsant Activity
Some thiazole-based compounds have also been explored for their anticonvulsant effects. While specific data on this compound is limited, related compounds have exhibited significant anticonvulsant activity in animal models .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial growth.
- Receptor Modulation: Interaction with specific receptors may alter cellular pathways relevant to cancer cell survival and proliferation.
Case Studies and Research Findings
A detailed examination of related studies reveals several key findings:
- Cytotoxicity Studies: In vitro studies demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Testing: Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria showing significant inhibitory effects .
- Structure-Activity Relationship (SAR): SAR analyses suggest that the presence of specific substituents on the thiazole ring enhances biological activity, indicating that modifications could lead to more potent derivatives .
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-4-8-6(2)10-9(5-14)13-15-11(10)12-7(8)3/h5H,4H2,1-3H3 |
InChI Key |
PJWPSVMNECAOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=C1C)SN=C2C=O)C |
Origin of Product |
United States |
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